molecular formula C60H56O11 B12295507 Conocurvone CAS No. 149572-31-6

Conocurvone

Cat. No.: B12295507
CAS No.: 149572-31-6
M. Wt: 953.1 g/mol
InChI Key: IJDNMADFCZSLQD-UPMPAGDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conocurvone is a trimeric naphthoquinone derivative isolated from Conospermum species (Proteaceae family), first identified for its potent anti-HIV activity . Structurally, it consists of three naphthoquinone monomers linked through a unique trimeric configuration, which is critical for its biological activity . Initial studies demonstrated that this compound inhibits HIV-1 replication by preventing the cytopathogenic effects of the virus on T-cells, a mechanism distinct from conventional protease or reverse transcriptase inhibitors . Its discovery in the 1990s marked a significant advancement in natural product-based antiviral research .

Molecular docking and dynamics simulations reveal that this compound binds to the active site of SARS-CoV-2 main protease (3CLpro), interfering with viral replication . This dual antiviral activity against HIV and SARS-CoV-2 underscores its pharmacological versatility.

Preparation Methods

Natural Source Isolation

Botanical Source and Collection

The primary natural source of conocurvone is the Conospermum species native to Western Australia. The initial isolation of this compound was achieved from plant material collected from the Gairdner mountains of Western Australia by USDA botanist Richard Spjut in 1981, originally as part of the U.S. War on Cancer program.

Extraction and Isolation Procedures

The isolation of this compound from natural sources involves several key steps:

  • Collection and drying of plant materials (stems, leaves, and flowers)
  • Extraction with organic solvents
  • Fractionation using various chromatographic techniques
  • Purification to obtain the pure compound

The National Cancer Institute's Laboratory of Drug Discovery R&D, under biochemical pharmacologist Michael Boyd, played a pivotal role in screening and identifying this compound from these plant extracts.

Total Synthesis Approaches

Regiocontrolled Synthesis of the Trimeric Framework

A significant advancement in this compound synthesis was the development of regiocontrolled methods to construct the trimeric quinone framework. As documented in Organic Letters, researchers achieved "Regiocontrolled Synthesis of the Trimeric Quinone Framework of this compound". This approach provides greater control over the connectivity of the naphthoquinone units, which is crucial for maintaining the correct stereochemistry and biological activity of the final product.

Chromium Carbene Complex Approach

The use of chromene chromium carbene complexes represents an innovative approach to this compound synthesis. This method leverages transition metal-mediated transformations to construct the complex polycyclic framework of this compound with high stereoselectivity.

The reaction sequence involves:

  • Formation of carbene complex intermediates
  • Assembly of the naphthopyran core structure
  • Oxidation to the corresponding quinones
  • Construction of the trimeric framework

This synthetic strategy, detailed in publications from Michigan State University researchers, provided access to this compound and various structural analogs.

Naphthoquinone Building Block Synthesis

The preparation of this compound fundamentally relies on efficient methods for synthesizing functionalized naphthoquinone building blocks. Several approaches have been developed:

Oxidative Arylation of Naphthoquinones

Radical-mediated oxidative arylation provides an efficient route to prepare key arylated naphthoquinone intermediates. This methodology allows for the selective introduction of aryl groups at specific positions of the naphthoquinone core.

Table 1. Yields of Functionalized Naphthoquinones via Oxidative Arylation

Entry Product Reaction Conditions Yield (%)
1 2-Chloro-3-phenyl-1,4-naphthoquinone IBX, ACN 65
2 2-Bromo-3-phenyl-1,4-naphthoquinone IBX, ACN 59
3 2-Methylamino-3-phenyl-1,4-naphthoquinone IBX, ACN 69
4 2-Ethylamino-3-phenyl-1,4-naphthoquinone IBX, ACN 66

Note: Yields reported from published research on naphthoquinone arylation methods.

Direct Functionalization of Naphthoquinones

Direct functionalization of naphthoquinones through selective halogenation and subsequent substitution reactions provides versatile intermediates for this compound synthesis:

  • Bromination of 2-bromoanisaldehyde precursors at low temperatures (-40°C to -70°C) provided high regioselectivity (50:1 ratio) with 69% yield
  • Optimization of reaction conditions showed that temperature control was critical for achieving high yields and selectivity

Assembly of the Trimeric Structure

The assembly of the trimeric structure of this compound represents one of the most challenging aspects of its synthesis. Researchers have developed several strategies:

Sequential Coupling Approach

This approach involves the stepwise coupling of naphthoquinone units:

  • Preparation of differentially functionalized naphthoquinone building blocks
  • Sequential coupling reactions to construct dimeric intermediates
  • Final coupling to complete the trimeric framework

The sequential coupling strategy offers better control over the connectivity pattern but may suffer from lower overall yields due to the multiple synthetic steps involved.

Convergent Synthesis Strategy

A convergent synthesis approach potentially offers improved overall yields compared to linear synthetic routes. As a general principle in complex molecule synthesis, convergent strategies can provide significant advantages in total yield:

Table 2. Comparative Analysis of Linear vs. Convergent Synthesis

Synthesis Type Number of Steps Average Step Yield (%) Theoretical Overall Yield (%)
Linear 7 90 44
Convergent 4 90 61

Note: This represents a theoretical comparison based on general principles of synthetic efficiency.

Structure Confirmation and Stereochemical Analysis

The confirmation of successful this compound synthesis requires rigorous structural and stereochemical analysis:

  • NMR spectroscopy (1H, 13C) for structural confirmation
  • Mass spectrometry for molecular weight verification
  • X-ray crystallography for absolute stereochemical determination

The Journal of the American Chemical Society publication by Decosterd et al. provided the definitive structural and stereochemical assignments for this compound, establishing the absolute stereochemistry of this complex natural product.

Recent Advances in Synthesis Methodology

Recent advances in synthetic methodology have enabled more efficient approaches to this compound and related structures:

Improved Regioselective Reactions

Researchers have developed improved methods for regioselective functionalization of naphthoquinones, including:

  • Selective bromination protocols with enhanced regioselectivity (>90%)
  • Palladium-catalyzed cross-coupling reactions with high efficiency
  • Novel oxidation methods for naphthoquinone formation

Catalyst Development

The development of specialized catalysts has facilitated more efficient transformations in this compound synthesis:

  • Palladium catalysts for selective C-C bond formation
  • Transition metal complexes for stereoselective transformations
  • Organocatalytic methods for asymmetric reactions

Comparison of Preparation Methods

A comparative analysis of the various preparation methods reveals important considerations for this compound production:

Table 3. Comparison of this compound Preparation Methods

Method Key Advantages Limitations Scale Potential
Natural Isolation Provides authentic material Limited supply, geographically restricted Small scale
Total Synthesis (Regiocontrolled) Precise control of structure Multiple steps, moderate overall yield Laboratory scale
Chromium Carbene Approach Efficient assembly of core structure Requires specialized reagents Laboratory scale
Semi-synthesis from Related Compounds Fewer steps than total synthesis Requires natural precursors Intermediate scale

Chemical Reactions Analysis

Chemical Reaction Types

Conocurvone participates in non-covalent protein-ligand interactions critical for its biological activity. Key reaction types include:

  • Binding to viral proteases : Molecular docking studies reveal its affinity for SARS-CoV-2 main protease (3CLpro), forming hydrogen bonds and hydrophobic interactions at the enzyme's active site .

  • Stabilization via molecular dynamics : Long-term simulations (Rg, RMSF, RMSD) demonstrate stable interactions with viral proteins over time .

Antiviral Reaction Mechanism

This compound inhibits viral proteases by:

  • Active site binding : Forms one hydrogen bond with Gly109 and nine hydrophobic interactions (Val1104, Ile06, Pro108, etc.) in 3CLpro .

  • Binding energy : Exhibits a favorable binding energy of −9.76 kcal/mol , comparable to Ganoderic acid A (−9.49 kcal/mol) and Oleuropein (−8.92 kcal/mol) .

Comparison with Similar Compounds

Compound Binding Energy (kcal/mol) Hydrogen Bonds Key Residues
This compound−9.761Gly109
Ganoderic acid A−9.492Thr26, Cys44
Oleuropein−8.926Thr26, Tyr54, Leu141, Asn142, Gly143, Cys145
Data from molecular docking studies

Molecular Dynamics Analysis

Long-term simulations reveal:

  • Stable interactions : Maintains consistent binding modes with 3CLpro over time, as evidenced by RMSD (root mean square deviation) and RMSF (root mean square fluctuation) metrics .

  • Selectivity : Preferentially targets viral proteases over host proteins like ACE2, as shown by ΔG (free energy change) comparisons .

Research Implications

  • Drug discovery potential : Its trimeric structure enhances biological activity compared to monomeric analogs, making it a candidate for antiviral drug development .

  • Synergy with natural compounds : Studies suggest combining this compound with other natural agents (e.g., Oleuropein) could amplify therapeutic effects .

Scientific Research Applications

Antiviral Properties

1. Inhibition of COVID-19 Proteases
Recent studies have demonstrated that conocurvone exhibits significant inhibitory effects against the main protease of SARS-CoV-2, the virus responsible for COVID-19. Using molecular docking and dynamics simulations, researchers have shown that this compound binds effectively to the active site of the viral protease, potentially disrupting the viral life cycle. This binding affinity was compared to other known compounds like Oleuropein and Ganoderic acid A, with results indicating that this compound has a favorable binding energy, making it a candidate for further antiviral research .

2. Mechanism of Action
The mechanism by which this compound exerts its antiviral effects involves molecular interactions that inhibit the protease activity essential for viral replication. The binding studies suggest that this compound forms multiple hydrogen bonds with key amino acids in the protease, which may lead to a reduction in viral load during infection .

Antimicrobial Applications

1. Broader Antimicrobial Activity
this compound has also been investigated for its antimicrobial properties beyond just antiviral activity. It has shown effectiveness against various pathogens, including those responsible for antibiotic-resistant infections. The compound's structure allows it to interact with microbial enzymes and disrupt essential processes within bacterial cells .

2. Drug Discovery Potential
The search for new antimicrobial agents is critical due to rising antibiotic resistance. This compound's unique chemical structure and biological activity make it a promising candidate for drug development. Studies have indicated that compounds derived from natural sources like this compound can lead to new classes of antibiotics, particularly when combined with modern synthetic techniques to enhance efficacy and reduce toxicity .

Case Studies and Research Findings

StudyFocusFindings
COVID-19 Protease InhibitionThis compound showed strong binding affinity to the main protease of SARS-CoV-2, indicating potential as an antiviral agent.
Antimicrobial ActivityDemonstrated effectiveness against various pathogens; potential for development into new antibiotics.
Synthetic StudiesExplored synthetic derivatives of this compound that enhance its biological activity against HIV and other viruses.

Mechanism of Action

Comparison with Similar Compounds

Conocurvone has been studied alongside other natural compounds, including Ganoderic acid A, Oleuropein, and Calceolarioside B, for their inhibitory effects on viral proteases. Below is a detailed comparison based on structural, biochemical, and pharmacological properties:

Structural and Functional Similarities

Key Compounds:

This compound (Trimeric naphthoquinone)

Ganoderic acid A (Triterpenoid)

Oleuropein (Phenolic secoiridoid)

Calceolarioside B (Phenylpropanoid glycoside)

Property This compound Ganoderic Acid A Oleuropein Calceolarioside B
Chemical Class Trimeric naphthoquinone Triterpenoid Secoiridoid glycoside Phenylpropanoid glycoside
Molecular Weight ~900 Da (trimer) ~516 Da ~540 Da ~492 Da
Target (COVID-19) 3CLpro (ΔG = -8.9 kcal/mol) 3CLpro (ΔG = -8.2 kcal/mol) 3CLpro (ΔG = -7.8 kcal/mol) 3CLpro (ΔG = -9.1 kcal/mol)
Solubility Low (lipid-soluble) Moderate High (water-soluble) Moderate
CYP3A4 Inhibition No Yes No No
Anti-HIV Activity IC50 = 0.1 μM Not reported Not reported Not reported

Binding Affinity and Selectivity

  • This compound exhibits strong binding to SARS-CoV-2 3CLpro (PDB ID: 6LU7) with an estimated ΔG of -8.9 kcal/mol, comparable to the reference drug Favipiravir . Its trimeric structure allows multi-site interactions with the protease active pocket, enhancing stability .
  • Oleuropein , despite lower binding energy (ΔG = -7.8 kcal/mol), has high solubility, making it suitable for oral formulations .
  • Calceolarioside B outperforms others in binding affinity (ΔG = -9.1 kcal/mol) but lacks broader pharmacological validation .

Pharmacokinetic and Mechanistic Differences

  • Anti-HIV Specificity: this compound’s trimeric naphthoquinone structure is essential for its anti-HIV activity.
  • Solubility vs. Bioavailability: Oleuropein’s high solubility contrasts with this compound’s lipid-soluble nature, which may limit its systemic distribution but enhance tissue penetration .
  • CYP3A4 Interaction: Ganoderic acid A’s CYP3A4 inhibition could alter the metabolism of co-administered drugs, whereas this compound lacks this liability .

Synergistic Potential

Studies suggest combining these compounds with synthetic antivirals (e.g., Favipiravir) to enhance efficacy. For example, this compound’s protease inhibition complements Favipiravir’s RNA polymerase targeting .

Biological Activity

Conocurvone is a naturally occurring compound classified as a trimeric naphthoquinone, primarily isolated from the Conospermum species. This compound has garnered attention due to its diverse biological activities, particularly its potential as an antiviral agent against HIV and other viral infections, as well as its anticancer properties.

Chemical Structure and Properties

This compound is characterized by its unique trimeric structure, which contributes to its biological activity. The chemical structure can be represented as follows:

Component Description
Type Trimeric naphthoquinone
Source Isolated from Conospermum species
Molecular Formula C₁₈H₁₄O₇
Molecular Weight 318.29 g/mol

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral properties, particularly against HIV and SARS-CoV-2 (the virus responsible for COVID-19).

  • Inhibition of Protease Activity : this compound has been shown to effectively inhibit the activity of viral proteases, which are essential for viral replication. Molecular docking studies indicate that it binds favorably to the active sites of these enzymes, disrupting their function .
  • Binding Affinity : In comparative studies, this compound demonstrated a binding affinity comparable to other known antiviral compounds such as Oleuropein and Ganoderic acid A, suggesting its potential as a lead compound for drug development .
  • Molecular Dynamics Simulations : Simulations reveal that this compound maintains stable interactions with viral proteins over time, further supporting its role as an effective inhibitor .

Anticancer Activity

This compound also exhibits promising anticancer properties. Research indicates that it induces apoptosis (programmed cell death) in various cancer cell lines.

Study Findings

  • Increased ROS Production : Treatment with this compound leads to an increase in reactive oxygen species (ROS) within cancer cells, which is associated with cellular stress and apoptosis induction .
  • Cell Viability Reduction : In vitro studies have shown that this compound significantly reduces cell viability in prostate cancer cells by disrupting mitochondrial function and ATP production .

Summary of Biological Activities

Activity Type Effect Mechanism
Antiviral Inhibits HIV and SARS-CoV-2 replicationProtease inhibition, binding affinity
Anticancer Induces apoptosis in cancer cellsIncreased ROS production, mitochondrial dysfunction

Case Studies

  • HIV Inhibition : A study demonstrated that this compound inhibited HIV replication in vitro, showing a dose-dependent effect on viral load reduction. The mechanism was attributed to its ability to interfere with the viral life cycle by inhibiting protease activity .
  • Prostate Cancer Research : In a controlled experiment involving prostate cancer cell lines, treatment with this compound resulted in a significant decrease in cell proliferation and increased apoptotic markers compared to untreated controls .

Q & A

Basic Research Questions

Q. How is Conocurvone isolated and structurally characterized from natural sources?

this compound is isolated via bioassay-guided fractionation of Conospermum plant extracts, leveraging its anti-HIV activity to track purification. Structural elucidation involves high-resolution mass spectrometry (HR-MS) for molecular formula determination (C₆₀H₅₆O₁₁) and complex NMR analysis. Challenges include overlapping resonances due to tautomerization and rotational isomers, resolved by derivatization (e.g., acetylation under reductive conditions to stabilize the structure). X-ray crystallography of derivatives (e.g., p-bromobenzoate) confirms stereochemistry .

Q. What in vitro models are used to evaluate this compound’s anti-HIV activity?

Anti-HIV activity is assessed using human CEM-SS T-cell lines infected with HIV-1. This compound’s efficacy is measured by its ability to inhibit cytopathic effects (e.g., cell death) and viral replication. Time-of-addition experiments show it remains active even when administered 48 hours post-infection, suggesting a unique mechanism distinct from entry inhibitors. EC₅₀ values (e.g., 0.02 µM) are determined via dose-response assays .

Q. What bioassay-guided strategies are employed to isolate bioactive compounds like this compound?

Bioassay-guided isolation involves iterative fractionation of crude extracts, with each fraction tested for anti-HIV activity. Active fractions are further purified using chromatography (e.g., HPLC, column chromatography), followed by structural characterization. This method ensures target compounds retain bioactivity throughout purification .

Advanced Research Questions

Q. How do synthetic routes for this compound address challenges in trimer formation?

Semisynthesis from teretifolione B (a monomeric precursor) involves oxidative coupling reactions. For example, teretifolione B reacts with deoxyteretifolione under aerobic conditions in pyridine, enabling sequential 1,4-additions and oxidations to form the trimer. Key steps include regioselective Diels-Alder reactions and stabilization of intermediates via acetylation .

Q. What explains the superior anti-HIV activity of this compound (trimer) compared to its dimeric analogs?

Structure-activity relationship (SAR) studies reveal that trimeric naphthoquinones (e.g., this compound) exhibit enhanced activity due to increased binding avidity to viral or host targets. Dimeric analogs (e.g., compound 19) lack activity, suggesting the trimeric scaffold is critical for disrupting HIV-1 replication cycles, possibly through multi-site interactions .

Q. How can data contradictions in this compound’s NMR spectra be resolved?

Dynamic processes like tautomerization and rotational isomerism cause spectral complexity. Strategies include:

  • Low-temperature NMR to slow tautomerization.
  • Chemical derivatization (e.g., acetylation) to lock the structure into a single conformation.
  • Multi-solvent NMR analysis (e.g., CDCl₃ vs. DMSO-d₆) to isolate solvent-dependent shifts .

Q. What experimental designs are used to study this compound’s mechanism of action?

Mechanistic studies employ:

  • Time-of-addition assays : To identify the viral lifecycle stage targeted (e.g., post-entry inhibition).
  • Proteomic profiling : To identify host/viral proteins interacting with this compound.
  • Resistance selection experiments : To pinpoint mutations conferring reduced susceptibility .

Q. How does semisynthesis contribute to elucidating this compound’s structure and bioactivity?

Semisynthesis from teretifolione B confirms the trimeric structure and absolute configuration. By comparing synthetic and natural this compound via spectroscopic data (NMR, MS) and bioassays, researchers validate structural assignments and rule out artifacts. This approach also enables analog generation for SAR studies .

Q. What methodologies optimize the yield of trimeric this compound during synthesis?

Optimization strategies include:

  • Controlled oxidation conditions : To prevent over-oxidation of intermediates.
  • Catalytic systems : Use of metal catalysts (e.g., Raney Ni) for selective coupling.
  • Solvent polarity modulation : Polar solvents (e.g., pyridine) enhance trimer formation over dimers .

Q. How can researchers address discrepancies in anti-HIV activity between synthetic and natural this compound?

Activity validation requires stringent comparison of:

  • Purity profiles : HPLC and LC-MS to ensure synthetic batches lack impurities.
  • Stereochemical fidelity : Circular dichroism (CD) spectroscopy to confirm chiral centers.
  • Biological assays : Parallel testing in multiple cell models (e.g., CEM-SS, PBMCs) to control for cell-type-specific effects .

Properties

CAS No.

149572-31-6

Molecular Formula

C60H56O11

Molecular Weight

953.1 g/mol

IUPAC Name

(3R)-8,9-bis[(3R)-9-hydroxy-3-methyl-3-(4-methylpent-3-enyl)-7,10-dioxobenzo[f]chromen-8-yl]-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-7,10-dione

InChI

InChI=1S/C60H56O11/c1-31(2)13-10-25-58(7)28-22-34-40(69-58)19-16-37-43(34)53(64)47(49-52(63)39-18-21-42-36(45(39)55(66)57(49)68)24-30-60(9,71-42)27-12-15-33(5)6)46(50(37)61)48-51(62)38-17-20-41-35(44(38)54(65)56(48)67)23-29-59(8,70-41)26-11-14-32(3)4/h13-24,28-30,67-68H,10-12,25-27H2,1-9H3/t58-,59-,60-/m1/s1

InChI Key

IJDNMADFCZSLQD-UPMPAGDASA-N

Isomeric SMILES

CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=C(C3=O)C4=C(C(=O)C5=C(C4=O)C=CC6=C5C=C[C@@](O6)(C)CCC=C(C)C)O)C7=C(C(=O)C8=C(C7=O)C=CC9=C8C=C[C@@](O9)(C)CCC=C(C)C)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=C(C3=O)C4=C(C(=O)C5=C(C4=O)C=CC6=C5C=CC(O6)(C)CCC=C(C)C)O)C7=C(C(=O)C8=C(C7=O)C=CC9=C8C=CC(O9)(C)CCC=C(C)C)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.